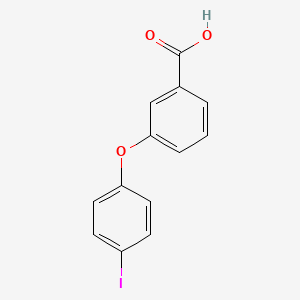

3-(4-Iodophenoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metabolism Analysis

The metabolism of a thyroxine analogue, specifically 3,5-diiodo-4-(4'-acetoxy-3'-iodophenoxy)benzoic acid, has been studied in rats. This compound, when orally administered, was found to be rapidly absorbed from the intestine and distributed to the liver and kidney. The blood levels of radioactivity reached a plateau within 3 to 5 hours after administration and then gradually decreased. The majority of the radioactivity was excreted in the bile, with 60% in feces and 25% in urine within 72 hours. Notably, there was no significant accumulation of the drug except in the thyroid gland, where the concentration was five times higher after repeated administration compared to a single dose. The principal metabolite identified in feces was the deacetylated form of the drug .

Synthesis and Characterization

Poly[4-(4-hydroxyphenoxy) benzoic acid] was synthesized through the bulk polycondensation of 4-(4-acetoxyphenoxy) benzoic acid. The process was conducted at 350°C for 3 hours under a reduced pressure of 0.1 mmHg, resulting in a polymer with a molecular weight of 255. The polymer was characterized using various techniques such as IR spectroscopy and differential scanning calorimetry. The phase transition temperatures of the polymer were observed at about 300°C for crystal/nematic and 410°C for nematic/isotropic transitions. The presence of ether units in the polymer chain was found to increase flexibility and lower the nematic/isotropic phase transition temperature compared to poly(4-hydroxybenzoic acid) .

Molecular Structure and Chemical Reactivity

The structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using density functional theory (DFT). The study provided a comparison between calculated and experimental parameters. Reactivity descriptors such as ionization energy, hardness, and electrophilicity were determined to predict the reactivity of the molecule. The influence of solvent on these parameters was also assessed using the Polarizable Continuum Model (PCM), indicating that solvation significantly alters reactivity descriptors. Vibrational analysis was performed, and the molecular electrostatic potential surface, as well as the HOMO-LUMO band gap, were computed to understand the properties of the molecule better. Additionally, the dipole moment, polarizability, and hyperpolarizability were estimated to explore the non-linear optical properties of the chemical .

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of 3-(4-Iodophenoxy)benzoic acid, related compounds have been analyzed. For instance, the detection of 3,4,5-trihydroxy benzoic acid in tobacco essence and flavor was developed using high-performance liquid chromatography. The method proved to be sensitive, accurate, and suitable for quantitative determination, suggesting that similar analytical techniques could be applied to this compound for its property analysis .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

- Metabolism in Rats : The metabolism of a thyroxine analogue, closely related to 3-(4-Iodophenoxy)benzoic acid, was studied in rats. This research identified the principal metabolites and explored the drug's absorption, distribution, and excretion patterns (Nakai et al., 1972).

Chemical Synthesis and Reactivity

- Recyclable Hypervalent Iodine Reagents : this compound has been used in the development of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents are convenient and can be reused, enhancing the efficiency of chemical synthesis processes (Yusubov et al., 2004).

Development of Novel Fluorescence Probes

- Fluorescence Probes for Detecting Reactive Oxygen Species : Novel fluorescence probes, incorporating structures akin to this compound, were designed for the selective detection of highly reactive oxygen species. These probes, due to their specific reactivity, are crucial in biological and chemical applications (Setsukinai et al., 2003).

Luminescent Properties in Coordination Compounds

- Influence on Luminescent Properties : Derivatives of this compound have been used in the synthesis of lanthanide coordination compounds. These compounds help in understanding the impact of different substituents on the luminescent properties of the resulting complexes (Sivakumar et al., 2010).

Biotechnological Applications

- Enzymatic Synthesis : A study demonstrated the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2 using a Carboxylase enzyme. This represents a significant biotechnological application and a sustainable approach to synthesizing benzoic acid derivatives (Aresta et al., 1998).

Wirkmechanismus

Mode of Action

It is known that benzoic acid derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

For instance, benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This process is part of the detoxification pathway in the body .

Result of Action

Some benzoic acid derivatives have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds, including 3-(4-Iodophenoxy)benzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . .

Eigenschaften

IUPAC Name |

3-(4-iodophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXUQVKYOBTJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)